molecular formula C6H19NSi2 B044280 Hexamethyldisilazane CAS No. 999-97-3

Hexamethyldisilazane

Cat. No. B044280
Key on ui cas rn: 999-97-3
M. Wt: 161.39 g/mol
InChI Key: FFUAGWLWBBFQJT-UHFFFAOYSA-N
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Patent
US09101638B2

Procedure details

Compound 7E (14.1 g, 26.4 mmol) in THF (100 mL) was cooled to −78° C. under nitrogen. A solution of LiHMDS (27 mL, 1.0M in THF, 27.0 mmol) was added slowly at −78° C. Upon completion of the addition, the reaction flask was allowed to warm to room temperature. After stirring at room temperature for 2 h, the reaction mixture was concentrated under vacuum and hexane (100 mL) was added. The precipitated lithium salts were filtered off through a Celite pad, rinsed with additional hexane, and the combined filtrates were concentrated under vacuum to give crude bis(trimethylsilyl)amine product 7F (26.4 mmol), which was stored as a stock solution for future use.
[Compound]
Name
Compound 7E
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2][Si:3]([N-:6][Si:7]([CH3:10])([CH3:9])[CH3:8])([CH3:5])[CH3:4]>C1COCC1>[CH3:2][Si:3]([NH:6][Si:7]([CH3:10])([CH3:9])[CH3:8])([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Compound 7E
Quantity
14.1 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
27 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under vacuum and hexane (100 mL)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitated lithium salts were filtered off through a Celite pad
WASH
Type
WASH
Details
rinsed with additional hexane
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C[Si](C)(C)N[Si](C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.4 mmol
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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